6,6-Difluoro-3-azabicyclo[3.2.0]heptane
Overview
Description
6,6-Difluoro-3-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of alpha-diazoacetates and intramolecular cyclopropanation reactions catalyzed by transition metals such as ruthenium (II). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of difluoro-azabicyclo ketones or carboxylic acids.
Reduction: Formation of difluoro-azabicyclo amines.
Substitution: Formation of azido or hydride derivatives.
Scientific Research Applications
6,6-Difluoro-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the nitrogen atom can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.0]hexane hydrochloride
Comparison: 6,6-Difluoro-3-azabicyclo[3.2.0]heptane is unique due to its bicyclic structure with two fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.2.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFYARBJRZNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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